molecular formula C17H18O4 B2696773 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one CAS No. 781655-73-0

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one

Cat. No. B2696773
CAS RN: 781655-73-0
M. Wt: 286.327
InChI Key: XYMLEQCHVMWMSZ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one, also known as 2,4-D, is an organic compound commonly used as a herbicide in agricultural, forestry, and turf management. It is a phenoxy herbicide that is highly effective in controlling broadleaf weeds, but it can also be toxic to other plants, animals, and humans.

Scientific Research Applications

Polymer Synthesis and Macromolecular Design

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one has been utilized in the synthesis of polymers with controlled molecular architecture, specifically in dendritic macromolecules. The compound is used to create polyether dendritic fragments, allowing for control over the nature and placement of peripheral groups of the molecule (Hawker & Fréchet, 1990).

Antioxidant Properties

This compound demonstrates potential antioxidant properties. In a study, its structurally related bisphenol exhibited significant radical-scavenging activity, indicating the compound's potential in antioxidant applications (Lucarini et al., 2001).

Marine Natural Products and Radical-Scavenging Activity

Highly brominated mono- and bis-phenols, which structurally resemble 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one, have been characterized from marine red algae. These compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one and others, exhibit potent radical-scavenging activity (Duan, Li & Wang, 2007).

Metabolism Studies

The compound has been involved in the synthesis of radiolabeled compounds like hydroxytyrosol, aiding in metabolism and bioavailability studies. Radiolabeled versions allow for sensitive analytical methods and better understanding of metabolic pathways (Tuck, Tan & Hayball, 2000).

Crystallography

In crystallography, compounds similar to 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one have been used to create complex hydrogen-bonded structures, demonstrating their utility in studying molecular interactions and crystal design (Bényei et al., 1998).

Environmental Impact

The compound's derivatives, like 2,4-Dihydroxybenzophenone, have been studied for their transformation and genotoxicity in environmental conditions such as swimming pool water, indicating the importance of understanding the environmental impact of such compounds (Sun et al., 2019).

Degradation Studies

In studies focused on degradation mechanisms, derivatives of this compound have been used as model compounds to understand the degradation of phenolic structures, particularly in lignin substructures, which is crucial for understanding natural decomposition processes (Kawai, Umezawa & Higuchi, 1988).

Organic Synthesis

This compound serves as an important structural fragment in the synthesis of other complex organic compounds, such as antiosteoporosis drugs, demonstrating its utility in medicinal chemistry (Guo, 2012).

Molecular Design for Heavy Metal Extraction

Similar compounds have been used in the molecular design for selective extraction of heavy metals like lead (II), indicating potential applications in environmental remediation and heavy metal detection (Hayashita et al., 1999).

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10-4-5-11(2)17(12(10)3)21-9-16(20)14-7-6-13(18)8-15(14)19/h4-8,18-19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMLEQCHVMWMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)C2=C(C=C(C=C2)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethan-1-one

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